cerebrolysin - 12656-61-0

cerebrolysin

Catalog Number: EVT-1517407
CAS Number: 12656-61-0
Molecular Formula: C9H5O4V 5*
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cerebrolysin is classified as a peptide-based nootropic drug. Its constituents include various neurotrophic factors that are believed to support neuronal health and promote neurogenesis. Although it is widely used in several countries, including Russia and parts of Asia, it has not received approval from regulatory bodies such as the United States Food and Drug Administration .

Synthesis Analysis

Methods and Technical Details

The synthesis of cerebrolysin involves several key steps:

  1. Feedstock Treatment: Fresh or frozen porcine brain is cleaned, removing any coatings and blood vessels.
  2. Pre-Treatment: The brain tissue is homogenized with water at ambient temperature.
  3. Enzymatic Hydrolysis: A complex enzyme mixture (including thermolysin and neutral proteinase) is added to the homogenate at temperatures between 40-50°C. The hydrolysis lasts for 3-8 hours, followed by a brief period to deactivate the enzymes.
  4. Filtration: The resulting hydrolysate undergoes ultrafiltration to remove larger molecular weight components, isolating the desired low-molecular-weight peptides.
  5. Concentration: The filtrate is concentrated using nanofiltration membranes to produce a stable injectable solution .

This method ensures a high yield of active peptides while maintaining their biological activity.

Molecular Structure Analysis

Structure and Data

Cerebrolysin's molecular structure consists primarily of low-molecular-weight peptides that can vary in composition, typically containing around 25% active peptides alongside free amino acids. The exact molecular formula can be complex due to its heterogeneous nature, but it generally includes various peptide chains that facilitate its neuroprotective effects .

Key Data

  • CAS Number: 12656-61-0
  • Molecular Weight: Variable due to peptide composition
  • Appearance: Transparent amber solution
  • Solubility: Highly soluble in water.
Chemical Reactions Analysis

Reactions and Technical Details

Cerebrolysin primarily undergoes hydrolysis reactions during its preparation, which are crucial for breaking down larger proteins into smaller peptides that exhibit neuroprotective properties. The enzymatic hydrolysis process allows for the selective cleavage of peptide bonds, resulting in a mixture rich in bioactive compounds. Under therapeutic conditions, cerebrolysin does not typically engage in oxidation or reduction reactions .

Mechanism of Action

Process and Data

Cerebrolysin exerts its effects through several mechanisms:

  1. Neuroprotection: It mimics the action of endogenous neurotrophic factors, promoting neuronal survival and regeneration.
  2. Anti-inflammatory Effects: By modulating inflammatory pathways, cerebrolysin helps reduce secondary neuronal damage following injury.
  3. Enhancement of Neurogenesis: The compound stimulates the differentiation of neuronal stem cells into mature neurons, aiding recovery from conditions such as stroke or traumatic brain injury .

Research indicates that cerebrolysin can improve energy metabolism and synaptic plasticity, further supporting cognitive function in affected individuals.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Liquid at standard temperature and pressure
  • Color: Transparent amber solution
  • Freezing Point: Approximately 0°C (32°F)
  • Boiling Point: Approximately 100°C (212°F) under standard atmospheric pressure
  • Solubility: Highly soluble in water.

Chemical Properties

Cerebrolysin exhibits moderate reactivity with various substances but remains stable under normal conditions. It is sensitive to extreme pH levels; thus, it is formulated in a slightly acidic environment to maintain stability. The compound's primary chemical reactions involve hydrolysis during production rather than oxidation or reduction.

Applications

Cerebrolysin has been studied for its potential therapeutic uses in various neurological disorders, including:

  • Vascular Dementia: Preliminary studies suggest improvements in cognitive function.
  • Alzheimer's Disease: Potential benefits noted but require further research.
  • Traumatic Brain Injury: Some evidence supports its use in enhancing recovery post-injury.
  • Stroke Recovery: Mixed results; further high-quality studies are needed to clarify efficacy .

Despite its experimental status in many regions, cerebrolysin continues to be utilized clinically in several countries for its neuroprotective properties.

Introduction to Cerebrolysin: Background and Significance

Historical Development and Pharmacological Classification

The development of Cerebrolysin originated in mid-20th century neuroscience research (1950s) exploring the therapeutic potential of brain-derived biological substances. The conceptual foundation emerged from studies demonstrating that neurotrophic factors in brain tissue extracts could influence neuronal survival and regeneration. Early manufacturing processes were refined through proprietary enzymatic digestion techniques developed by Austrian pharmaceutical researchers, establishing a standardized method for producing biologically active peptide fractions from purified porcine brain tissue. This process yielded a reproducible composition of neurotrophic peptide sequences that became the basis for pharmaceutical development [5].

Cerebrolysin underwent systematic clinical evaluation beginning in the 1980s-1990s, with pivotal trials exploring its potential in stroke recovery and dementia management. Landmark studies demonstrated its capacity to improve functional outcomes in ischemic stroke patients when administered within 24-72 hours post-event, particularly in cases with moderate to severe neurological deficits. A 2011 phase II trial published in the European Journal of Neurology established dose-dependent effects on different symptom domains in Alzheimer's disease: cognition improvement with 10mL doses, activities of daily living with 30mL, and neuropsychiatric symptoms with 60mL doses. These findings propelled its regulatory approval in multiple Eurasian countries and motivated ongoing phase III/IV clinical investigations in Europe comparing its efficacy to donepezil [7].

Pharmacologically, Cerebrolysin is classified as a multimodal neurotrophic agent with a unique mechanism combining neuroprotective, neurorestorative, and neuroplasticity-enhancing properties. Unlike synthetic neurotrophic factors (e.g., recombinant BDNF or NGF) that failed in clinical translation due to poor blood-brain barrier penetration and adverse effects, Cerebrolysin contains small bioactive peptides that readily cross the blood-brain barrier and mimic endogenous neurotrophic factor function without significant safety concerns. This distinctive profile positions it within a novel therapeutic category bridging neuroprotection and neurorehabilitation paradigms [2] [10].

Biochemical Composition and Neurotrophic Factor Mimicry

Cerebrolysin's biological activity stems from its complex biochemical composition of approximately 25% free amino acids and 75% low-molecular-weight peptides (<10 kDa). The peptide fraction contains numerous biologically active sequences, including fragments that mimic endogenous neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell line-derived neurotrophic factor (GDNF), nerve growth factor (NGF), and ciliary neurotrophic factor (CNTF). Analytical characterization through high-performance liquid chromatography (HPLC) reveals a consistent peptide fingerprint dominated by hydrophilic peptides with molecular weights between 1-10 kDa, which collectively account for its neurotrophic properties [1] [8].

The molecular mechanisms through which Cerebrolysin exerts neurotrophic effects involve multimodal signaling pathways:

  • Neurotrophic Mimicry: Peptide fractions bind to and activate tropomyosin receptor kinase (Trk) receptors, triggering downstream signaling cascades (PI3K/Akt, MAPK/Erk) that promote neuronal survival, differentiation, and synaptic plasticity
  • Anti-Pathogenic Effects: Reduces β-amyloid deposition and hyperphosphorylated tau in Alzheimer's models by modulating glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5) activity
  • Transcriptional Regulation: Upregulates expression of neuroprotective genes while inhibiting pro-apoptotic factors
  • Cytoskeletal Modulation: Induces neuronal differentiation through enhanced expression of neurofilament proteins, particularly neurofilament-light chain (NF-L), as demonstrated in PC12 cell models [2] [8] [10]

Table 1: Neurotrophic Factors Mimicked by Cerebrolysin Components

Neurotrophic FactorMimicked Biological ActivityExperimental Evidence
Brain-Derived Neurotrophic Factor (BDNF)Promotes neuronal survival, synaptic plasticity, and neurogenesisEnhanced neurogenesis in dentate gyrus after ischemia
Nerve Growth Factor (NGF)Supports cholinergic neuron survival and axonal outgrowthIncreased expression of cholinergic markers in basal forebrain
Glial Cell Line-Derived Neurotrophic Factor (GDNF)Protects dopaminergic and motor neuronsReduced motoneuron apoptosis in spinal cord injury models
Ciliary Neurotrophic Factor (CNTF)Supports neuronal survival during injury responseEnhanced neuronal sprouting in stroke models

The functional versatility of Cerebrolysin is further demonstrated in its effects on neurovascular unit integrity. It preserves blood-brain barrier function by reducing matrix metalloproteinase-9 (MMP-9) activity and inhibiting inflammation-induced vascular permeability. Additionally, it modulates neuroinflammation by decreasing pro-inflammatory cytokine production (TNF-α, IL-1β) while increasing anti-inflammatory mediators (IL-10), creating a microenvironment conducive to neural repair. Importantly, the biological activity is contingent on precise peptide composition, as demonstrated by comparative studies showing that purported generic versions (cerebroprotein hydrolysate, Cerabin-C, Cebrolys, etc.) lack equivalent neurotrophic activity due to compositional differences [8] [10].

Regulatory Status and Global Approval Disparities

Cerebrolysin exhibits significant geographical variation in regulatory status, reflecting divergent evidentiary standards and therapeutic traditions in neurology. Approved as a prescription medication in over 50 countries, primarily across Asia and Eastern Europe, it maintains marketing authorization for indications including vascular dementia, Alzheimer's dementia, acute ischemic stroke, and traumatic brain injury. Regulatory agencies that have granted approval include:

  • European Medicines Agency (EMA): Classified as safe but not approved as a New Chemical Entity; available in Austria and Germany
  • China National Medical Products Administration: Approved for cerebrovascular disorders (Approval Number H20193316)
  • Russian Ministry of Health: Indicated for stroke and dementia
  • South Korean Ministry of Food and Drug Safety: Approved for ischemic stroke [5] [9]

In contrast, the United States Food and Drug Administration (FDA) has not approved Cerebrolysin, categorizing it as an unapproved new drug. This regulatory disparity stems from several factors:

  • Evidence Standards: FDA requires multicenter randomized controlled trials meeting rigorous endpoints for both acute stroke and dementia indications
  • Manufacturing Considerations: Complex biological mixture presents characterization challenges under current Good Manufacturing Practice standards
  • Pharmacological Classification: Ambiguity regarding classification as a biological product versus a chemically derived product
  • Clinical Trial Results: Mixed outcomes in major stroke trials conducted in Western populations [1] [4] [9]

Table 2: Global Regulatory Status of Cerebrolysin

Region/CountryRegulatory StatusApproved IndicationsYear of First Approval
European UnionNational-level approvals (Austria, Germany)Alzheimer's dementia, stroke1980s (National approvals)
ChinaFull approvalVascular dementia, acute ischemic stroke1990s
RussiaFull approvalStroke, dementia, traumatic brain injury1980s
South KoreaFull approvalIschemic stroke2000s
United StatesNot approvedN/AN/A
IndiaApproved with restrictionsRestricted indications2000s

The drug lag phenomenon—delays in new drug availability between regions—is particularly pronounced for Cerebrolysin. Analysis of approval timelines shows a median drug lag of 43.2 months (range: 2.1-1287.8 months) between US FDA and Indian approvals for neurological agents generally. For Cerebrolysin specifically, this lag exceeds 30 years and continues to widen. Interestingly, therapeutic area prioritization differences also emerge, with neurology representing 18.5% of Indian drug approvals compared to 14.7% in the US, potentially reflecting regional disease burden considerations [9].

Properties

CAS Number

12656-61-0

Product Name

cerebrolysin

Molecular Formula

C9H5O4V 5*

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.